molecular formula C11H19ClN2O B2429052 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride CAS No. 2445791-88-6

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride

Cat. No.: B2429052
CAS No.: 2445791-88-6
M. Wt: 230.74
InChI Key: NJMAMEWWOIDDOY-UHFFFAOYSA-N
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Description

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the piperidine derivatives, which are known for their importance in the pharmaceutical industry .

Scientific Research Applications

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . This method allows for the formation of substituted piperidines, including fluorinated analogs of commercially available and biologically active substances .

Industrial Production Methods

Industrial production of this compound often involves multistep synthesis processes that are optimized for high yield and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the pharmaceutical industry.

    Piperidinone: A derivative of piperidine with a ketone functional group, known for its biological activity.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring, often used in drug design.

Uniqueness

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride stands out due to its unique structure, which combines a piperidine ring with an oxane and carbonitrile group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-piperidin-4-yloxane-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10;/h10,13H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMAMEWWOIDDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOCC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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